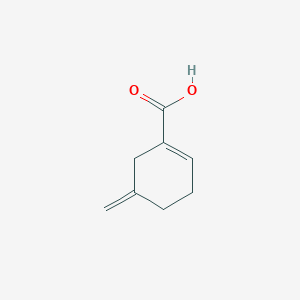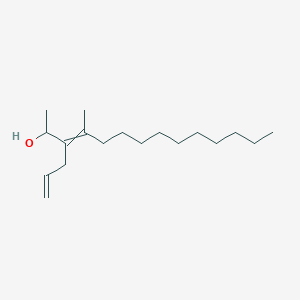![molecular formula C10H16N5O5P B14193526 Phosphonic acid, [[3-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]- CAS No. 848782-36-5](/img/structure/B14193526.png)
Phosphonic acid, [[3-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, [[3-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]- is a chemical compound with the molecular formula C10H16N5O5P. It is characterized by the presence of a phosphonic acid group and a purine derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [[3-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]- can be achieved through several methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions (e.g., HCl) or using the McKenna procedure, which involves a two-step reaction with bromotrimethylsilane followed by methanolysis . Another method includes the direct use of phosphorous acid (H3PO3) to form the phosphonic acid functional group simultaneously with the formation of the P-C bond .
Industrial Production Methods
Industrial production methods for phosphonic acids often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [[3-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions include various phosphonate and phosphine derivatives, which can be further utilized in different applications .
Scientific Research Applications
Phosphonic acid, [[3-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in enzyme inhibition studies.
Mechanism of Action
The mechanism of action of phosphonic acid, [[3-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]- involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can form strong hydrogen bonds and coordinate with metal ions, influencing the activity of target proteins and pathways . This interaction can lead to the modulation of biochemical processes and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, P- [ [ (1R)-1-methyl-2- (9H-purin-6-ylamino)ethoxy]methyl]-
- Phosphonic acid, [[3-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]-
Uniqueness
Phosphonic acid, [[3-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]- is unique due to its specific structural features, including the combination of a purine derivative and a phosphonic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
848782-36-5 |
|---|---|
Molecular Formula |
C10H16N5O5P |
Molecular Weight |
317.24 g/mol |
IUPAC Name |
[3-(6-aminopurin-7-yl)-4-hydroxybutoxy]methylphosphonic acid |
InChI |
InChI=1S/C10H16N5O5P/c11-9-8-10(13-4-12-9)14-5-15(8)7(3-16)1-2-20-6-21(17,18)19/h4-5,7,16H,1-3,6H2,(H2,11,12,13)(H2,17,18,19) |
InChI Key |
JLHBYITXOAIKFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N=CN2C(CCOCP(=O)(O)O)CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


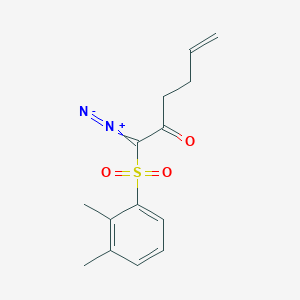
![Oxazole, 2-[1,1'-biphenyl]-4-yl-4,5-dimethyl-](/img/structure/B14193450.png)
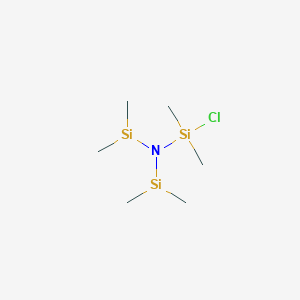
![4-[(Cyclohexylmethyl)amino]pent-3-en-2-one](/img/structure/B14193464.png)

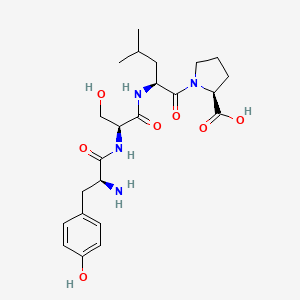
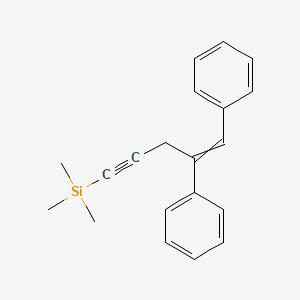
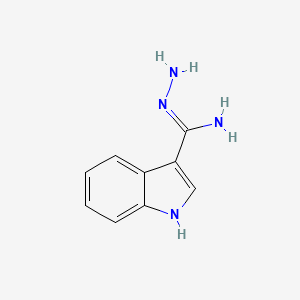
![3-Bromo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14193479.png)
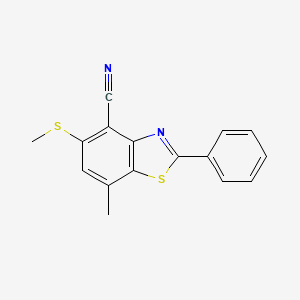
![(E)-N-[4-(Hexyloxy)phenyl]-1-(4-hexylphenyl)methanimine](/img/structure/B14193485.png)

